3,7-Dioxo-5beta-cholanoic acid
Overview
Description
3,7-Dioxo-5beta-cholanoic acid, also known as 3,7-dioxocholan-24-oic acid, is a bile acid derivative with a molecular formula of C24H36O4 and a molecular weight of 388.54 g/mol. It is a naturally occurring compound in the body and plays a significant role in the metabolism and digestion of fats.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthetic routes for 3,7-dioxo-5beta-cholanoic acid typically involve the modification of bile acids such as cholic acid or chenodeoxycholic acid. The process may include oxidation reactions to introduce keto groups at the 3 and 7 positions of the steroid nucleus.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through large-scale chemical synthesis involving controlled oxidation reactions. The process requires precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 3,7-Dioxo-5beta-cholanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) are commonly used for the oxidation of bile acids.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can be carried out using halogenating agents like bromine (Br2) or iodine (I2).
Major Products Formed: The major products formed from these reactions include various derivatives of bile acids, which can be further modified for specific applications in research and industry.
Scientific Research Applications
3,7-Dioxo-5beta-cholanoic acid has several scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of other bile acid derivatives and pharmaceutical compounds.
Biology: It plays a role in studying bile acid metabolism and its impact on various biological processes.
Medicine: It is investigated for its potential therapeutic effects in treating liver diseases and metabolic disorders.
Industry: It is used in the development of diagnostic tools and biomarkers for metabolic diseases.
Mechanism of Action
The mechanism by which 3,7-dioxo-5beta-cholanoic acid exerts its effects involves its interaction with bile acid receptors, such as the farnesoid X receptor (FXR). Activation of FXR leads to the regulation of genes involved in bile acid synthesis, transport, and metabolism, which in turn affects lipid metabolism and glucose homeostasis.
Comparison with Similar Compounds
Cholic acid
Chenodeoxycholic acid
Deoxycholic acid
Ursodeoxycholic acid
Properties
IUPAC Name |
(4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7-dioxo-2,4,5,6,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-15,17-19,22H,4-13H2,1-3H3,(H,27,28)/t14-,15+,17-,18+,19+,22+,23+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOKJGQHLHXYEF-FFFIEFPASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(=O)CC4C3(CCC(=O)C4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CCC(=O)C4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701033867 | |
Record name | 3,7-Dioxo-5beta-cholanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701033867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
859-97-2 | |
Record name | 3,7-Dioxo-5beta-cholanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000859972 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,7-Dioxo-5beta-cholanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701033867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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